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molecular formula C9H9NO6 B1508275 Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate

Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate

Cat. No. B1508275
M. Wt: 227.17 g/mol
InChI Key: DASSLOKKAXNYHY-UHFFFAOYSA-N
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Patent
US08080563B2

Procedure details

Sulfuric acid (3.0 mL, 56 mmol) was added dropwise over 2 min to a solution of methyl 3-hydroxy-4-methoxybenzoate (3.64 g, 20 mmol), tetrabutylammonium hydrogensulfate (340 mg, 1.0 mmol), isopropyl nitrate (5.0 mL, 50 mmol), and dichloromethane (40 mL) at 0° C. The reaction was allowed to warm to rt, maintained for 45 min, and then quenched with ice water (100 mL). This mixture was extracted with dichloromethane (250 mL×2). The combined extracts were dried, filtered, concentrated, and purified by silica gel chromatography (4:1→3:7; hexanes:ethyl acetate) to give methyl 3-hydroxy-4-methoxy-2-nitrobenzoate: MS (ESI): 228.4.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
340 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:10]([O:12][CH3:13])=[O:11].[N+:19]([O-])([O:21]C(C)C)=[O:20]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl>[OH:6][C:7]1[C:8]([N+:19]([O-:21])=[O:20])=[C:9]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:10]([O:12][CH3:13])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.64 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1OC
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(OC(C)C)[O-]
Name
Quantity
340 mg
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
quenched with ice water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with dichloromethane (250 mL×2)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (4:1→3:7; hexanes:ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C(C(=O)OC)C=CC1OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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